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Introduction
The preQ1 riboswitch is a cis-regulatory element found in bacterial mRNA that specifically

binds the small molecule preQ1 (pre-queuosine1), a precursor to the hypermodified

nucleobase queuosine.[1][2][3][4][5] This binding event induces a conformational change in the

RNA structure, leading to the regulation of downstream gene expression, typically involved in

queuosine biosynthesis and transport.[5][6] The preQ1 riboswitch is one of the smallest known

natural riboswitches, making it an attractive model system for studying RNA-ligand interactions

and a potential target for novel antibacterial agents.[3]

Chemical footprinting techniques are powerful tools to elucidate the structural details of RNA-

ligand interactions at single-nucleotide resolution. These methods utilize chemical probes that

modify the RNA backbone or bases in a structure-dependent manner. The binding of a ligand,

such as preQ1, can protect specific regions of the RNA from chemical modification, creating a

"footprint" that reveals the binding site and conformational changes. This application note

provides detailed protocols for three common chemical footprinting methods—In-line Probing,

SHAPE-MaP, and DMS Footprinting—as applied to the study of the preQ1 riboswitch.

PreQ1 Riboswitch Regulatory Mechanism
The preQ1 riboswitch regulates gene expression primarily through two mechanisms:

transcription termination and translation inhibition. Upon binding to preQ1, the riboswitch
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aptamer domain undergoes a conformational change, forming a stable pseudoknot structure.[7]

This structural rearrangement can either expose a terminator hairpin, leading to premature

transcription termination, or sequester the Shine-Dalgarno sequence, thereby blocking

ribosome binding and inhibiting translation initiation.[5]
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Caption: Regulation of gene expression by the preQ1 riboswitch.

Quantitative Data on preQ1-RNA Interaction
The binding affinity of preQ1 and its analogs to various preQ1 riboswitches has been quantified

using several biophysical techniques. The following tables summarize key quantitative data

from the literature.

Table 1: Dissociation Constants (Kd) of Ligands for preQ1 Riboswitches
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Riboswitch
Variant

Ligand Method Kd (nM) Reference

Lactobacillus

rhamnosus

preQ1-II

preQ1 ITC 17.9 ± 0.6 [2]

Thermoanaeroba

cter

tengcongensis

preQ1-I

preQ1 ITC
2.5 ± 1.0 (in

Mn2+)

Thermoanaeroba

cter

tengcongensis

preQ1-I

preQ1 ITC
8.1 ± 0.9 (in

Mg2+)

Bacillus subtilis

preQ1-I

Synthetic Ligand

2

Fluorescence

Titration
400 ± 100

Thermoanaeroba

cter

tengcongensis

preQ1-I

Synthetic Ligand

2

Fluorescence

Titration
600 ± 200

Table 2: Half-maximal Effective Concentrations (EC50) of Ligands for preQ1 Riboswitches
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Riboswitch
Variant

Ligand Assay EC50 (µM) Reference

Fusobacterium

nucleatum WT
preQ1

Competitive

Binding
0.44 ± 0.07

Fusobacterium

nucleatum WT
Guanine

Competitive

Binding
6.9 ± 0.7

Thermoanaeroba

cter

tengcongensis

WT

preQ1
Competitive

Binding
6.1 ± 0.8

Bacillus subtilis

WT
preQ1

Competitive

Binding
>500

Enterococcus

faecalis WT
preQ1

Competitive

Binding
568 ± 53

Thermoanaeroba

cter

tengcongensis

WT

Compound 4494
Competitive

Binding
10.7 ± 1.6

Experimental Protocols
In Vitro Transcription of preQ1 Riboswitch RNA
This protocol describes the synthesis of preQ1 riboswitch RNA using T7 RNA polymerase.

Materials:

Linearized DNA template containing the T7 promoter followed by the preQ1 riboswitch

sequence

T7 RNA Polymerase

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM

Spermidine)
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Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP) solution (25 mM each)

RNase-free water

DNase I (RNase-free)

Denaturing polyacrylamide gel (8-12%)

Urea loading buffer

Procedure:

Transcription Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following

reaction at room temperature:

Linearized DNA template (0.5-1.0 µg)

10x Transcription Buffer (10 µL)

NTP solution (2 µL of each 25 mM stock)

T7 RNA Polymerase (2 µL)

RNase-free water to a final volume of 100 µL

Incubation: Incubate the reaction at 37°C for 2-4 hours.

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes

to digest the DNA template.

RNA Purification:

Add an equal volume of urea loading buffer to the reaction.

Heat the sample at 95°C for 3-5 minutes and then place on ice.

Load the sample onto a denaturing polyacrylamide gel.

Run the gel until the desired RNA size is well-resolved.
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Visualize the RNA by UV shadowing or staining with a suitable dye (e.g., ethidium

bromide).

Excise the band corresponding to the preQ1 riboswitch RNA.

RNA Elution and Precipitation:

Crush the gel slice and elute the RNA overnight at 4°C in an appropriate buffer (e.g., 0.3 M

sodium acetate).

Precipitate the RNA with 3 volumes of cold 100% ethanol.

Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

Quantification: Determine the concentration and purity of the RNA using a

spectrophotometer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linearized DNA Template

In Vitro Transcription
(T7 RNA Polymerase, NTPs)

DNase I Treatment

Denaturing PAGE Purification

Elution and Precipitation

Quantification (A260/A280)

Click to download full resolution via product page

Caption: In Vitro Transcription Workflow.

5'-End Labeling of RNA
This protocol is for radiolabeling the 5'-end of the preQ1 riboswitch RNA, which is required for

in-line probing.

Materials:

Purified preQ1 riboswitch RNA

T4 Polynucleotide Kinase (PNK)
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10x PNK Buffer

[γ-32P]ATP (3000 Ci/mmol)

RNase-free water

G-25 spin column

Procedure:

Dephosphorylation (if necessary): If the RNA was transcribed with a 5'-triphosphate, it must

be dephosphorylated first using Calf Intestinal Phosphatase (CIP). Follow the manufacturer's

protocol.

Labeling Reaction Setup: In an RNase-free microcentrifuge tube, combine:

Purified RNA (1-5 pmol)

10x PNK Buffer (2 µL)

[γ-32P]ATP (1-2 µL)

T4 PNK (1 µL)

RNase-free water to a final volume of 20 µL

Incubation: Incubate at 37°C for 30-60 minutes.[8]

Purification: Remove unincorporated [γ-32P]ATP using a G-25 spin column according to the

manufacturer's instructions.

In-line Probing
This method relies on the spontaneous, structure-dependent cleavage of the RNA

phosphodiester backbone.

Materials:

5'-32P-labeled preQ1 riboswitch RNA
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5x In-line Probing Buffer (e.g., 250 mM Tris-HCl pH 8.3, 500 mM KCl, 100 mM MgCl2)

preQ1 ligand stock solution

RNase-free water

Formamide loading buffer

Procedure:

Reaction Setup: Prepare two sets of reactions: one with and one without the preQ1 ligand.

For a ligand concentration series, prepare multiple reactions with varying ligand

concentrations. In RNase-free tubes, combine:

5'-32P-labeled RNA (~20,000-50,000 cpm)

5x In-line Probing Buffer (2 µL)

preQ1 ligand or RNase-free water (to a final volume of 10 µL)

Incubation: Incubate the reactions at room temperature for 24-48 hours in the dark.[9]

Reaction Quenching: Stop the reaction by adding an equal volume of formamide loading

buffer.

Analysis:

Denature the samples by heating at 95°C for 3 minutes, then snap-cool on ice.

Resolve the RNA fragments on a high-resolution denaturing polyacrylamide gel.

Dry the gel and expose it to a phosphor screen.

Analyze the cleavage pattern. Regions of the RNA that are structured will show less

cleavage, while flexible, single-stranded regions will show more cleavage. A decrease in

cleavage in the presence of preQ1 indicates the binding site.
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Caption: In-line Probing Experimental Workflow.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed
by Primer Extension and Mutational Profiling)
SHAPE-MaP uses an electrophilic reagent to acylate the 2'-hydroxyl group of flexible

nucleotides. The modifications are then detected as mutations during reverse transcription.

Materials:

Purified preQ1 riboswitch RNA

SHAPE reagent (e.g., 1M7 or NAI)

Folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)
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preQ1 ligand stock solution

Reverse transcriptase (e.g., SuperScript III)

Reverse transcription primer specific for the preQ1 riboswitch (e.g., for T. tengcongensis

preQ1-I riboswitch: 5'-GAACCGGACCGAAGCCCG-3'[10])

dNTPs

Fluorescently labeled primers for sequencing gel analysis (optional)

Capillary electrophoresis instrument or sequencing platform

Procedure:

RNA Folding:

In an RNase-free tube, dilute the preQ1 RNA in folding buffer.

Heat at 95°C for 2 minutes, then slowly cool to room temperature to allow proper folding.

Add preQ1 ligand to the desired final concentration in the "+ ligand" sample. Incubate for

15 minutes at 37°C.

SHAPE Modification:

Prepare three reactions: (+) reagent, (-) reagent (control), and a denaturing control.

Add the SHAPE reagent to the (+) reagent reaction and an equivalent volume of solvent

(e.g., DMSO) to the (-) reagent reaction.

Incubate at 37°C for 5-15 minutes.

RNA Purification: Purify the RNA from the modification reactions using ethanol precipitation

or a suitable RNA cleanup kit.

Primer Extension (Reverse Transcription):

Anneal the reverse transcription primer to the modified RNA.
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Perform reverse transcription using a reverse transcriptase that reads through the SHAPE

adducts and incorporates mutations.

Analysis:

The resulting cDNA is then analyzed by capillary electrophoresis or next-generation

sequencing.

The mutation rate at each nucleotide position is calculated and normalized to obtain

SHAPE reactivity profiles.

A decrease in reactivity in the presence of preQ1 indicates protection of that nucleotide,

revealing the binding site.

DMS (Dimethyl Sulfate) Footprinting
DMS methylates the N1 of adenine and N3 of cytosine in single-stranded regions of RNA.

Materials:

Purified preQ1 riboswitch RNA

DMS (Dimethyl Sulfate) - CAUTION: DMS is highly toxic and a carcinogen. Handle with

extreme care in a fume hood.

DMS reaction buffer (e.g., 50 mM sodium cacodylate pH 7.5, 100 mM KCl, 10 mM MgCl2)

Quenching solution (e.g., β-mercaptoethanol)

Reverse transcriptase

Primer for reverse transcription (a specific primer for the target preQ1 riboswitch should be

designed)

dNTPs

Denaturing polyacrylamide gel

Procedure:
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RNA Folding: Fold the preQ1 RNA with and without the preQ1 ligand as described in the

SHAPE-MaP protocol.

DMS Modification:

Add DMS to the folded RNA to a final concentration of 1-5%.

Incubate at room temperature for 1-5 minutes.

Quenching: Stop the reaction by adding a quenching solution.

RNA Purification: Purify the modified RNA.

Primer Extension:

Perform primer extension on the modified RNA. Reverse transcriptase will stall one

nucleotide before a methylated adenine or cytosine.

Analysis:

Resolve the cDNA products on a denaturing polyacrylamide gel alongside sequencing

lanes.

Analyze the gel to identify the positions of reverse transcriptase stops.

A decrease in methylation in the presence of preQ1 indicates the binding footprint.

Conclusion
Chemical footprinting techniques are indispensable for characterizing the interaction between

the preQ1 riboswitch and its cognate ligand. In-line probing, SHAPE-MaP, and DMS

footprinting provide complementary information on the structure and ligand-binding properties

of this important RNA regulator. The detailed protocols provided herein serve as a guide for

researchers aiming to investigate the structural basis of preQ1 riboswitch function and to

discover novel ligands that target this promising antibacterial drug target. The quantitative data

and workflow diagrams offer a comprehensive resource for designing and interpreting chemical

footprinting experiments on the preQ1 binding site on RNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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